2-Methoxy-4-nitrobenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

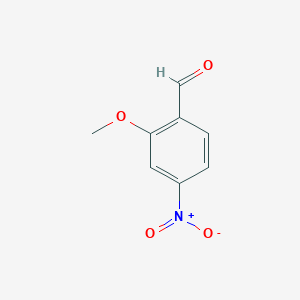

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-4-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c1-13-8-4-7(9(11)12)3-2-6(8)5-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEBUUZXTHMCZQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30374862 | |

| Record name | 2-Methoxy-4-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136507-15-8 | |

| Record name | 2-Methoxy-4-nitrobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136507-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-4-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methoxy-4-nitrobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methoxy-4-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic pathways for 2-Methoxy-4-nitrobenzaldehyde, an important organic intermediate. The document outlines established methodologies, presenting quantitative data, detailed experimental protocols, and visual representations of the synthetic routes to facilitate understanding and replication.

Overview of Synthetic Pathways

This compound can be synthesized through several routes, with varying degrees of efficiency and complexity. The two principal pathways start from either 4-nitro-2-methoxytoluene or 4-nitrosalicylic acid. A third potential, though less direct, route involves the nitration of 2-methoxybenzaldehyde (B41997).

Pathway 1: From 4-nitro-2-methoxytoluene

This two-step process is a well-documented and high-yielding method for the preparation of this compound.[1] It involves the formation of an intermediate, 4-nitro-2-methoxy-(α,α-diacetoxy)toluene, which is subsequently hydrolyzed to the final product.[1]

Pathway 2: From 4-nitrosalicylic acid

A three-step synthesis starting from 4-nitrosalicylic acid has also been reported.[1] This pathway involves an initial esterification, followed by reduction and subsequent oxidation to yield the desired aldehyde.[1]

Potential Pathway 3: Direct Nitration of 2-Methoxybenzaldehyde

The direct nitration of 2-methoxybenzaldehyde (o-anisaldehyde) presents a theoretical route to this compound. However, the directing effects of the substituents on the aromatic ring (the methoxy (B1213986) group being ortho, para-directing and the aldehyde group being meta-directing) complicate this pathway, likely leading to a mixture of isomers.

Quantitative Data Summary

The following tables summarize the quantitative data associated with the key synthesis pathways.

Table 1: Synthesis via 4-nitro-2-methoxytoluene

| Step | Reactants | Reagents | Product | Yield (%) |

| 1. Acylation | 4-nitro-2-methoxytoluene, Acetic Anhydride (B1165640), Acetic Acid | Conc. H₂SO₄, CrO₃ | 4-nitro-2-methoxy-(α,α-diacetoxy)toluene | 51%[1] |

| 2. Hydrolysis | 4-nitro-2-methoxy-(α,α-diacetoxy)toluene | Diethyl ether, Conc. HCl, Water | This compound | 91%[1] |

Experimental Protocols

Protocol 1: Synthesis from 4-nitro-2-methoxytoluene[1]

Step 1: Preparation of 4-nitro-2-methoxy-(α,α-diacetoxy)toluene

-

To a 5L three-neck round-bottom flask equipped with a mechanical stirrer, add 4-nitro-2-methoxytoluene (150.0g, 0.8973mol), acetic acid (900mL), and acetic anhydride (900mL).

-

Cool the mixture to 8°C using an acetone/ice bath while stirring.

-

Carefully add concentrated H₂SO₄ (136mL), ensuring the reaction temperature remains below 19°C.

-

Cool the mixture to 0°C.

-

Add CrO₃ (252.6g, 2.526mol) in portions over 1 hour, maintaining the reaction temperature between 0-10°C.

-

After the addition is complete, stir the mixture for 30 minutes at 0°C.

-

Carefully pour the reaction mixture into 1.5kg of ice with stirring to form a slurry.

-

Wash the remaining residue in the flask with acetic acid (3x100mL) and add the washings to the slurry.

-

Stir the slurry for 10 minutes and then filter.

-

Wash the filter cake with water (3x400mL) and dry under vacuum for 17 hours to yield 4-nitro-2-methoxy-(α,α-diacetoxy)toluene (129.0g, 51%).

Step 2: Preparation of this compound

-

In a 2L round-bottom flask equipped with a condenser and mechanical stirrer, place 4-nitro-2-methoxy-(α,α-diacetoxy)toluene (250.7g, 0.8851mol), diethyl ether (300mL), and concentrated HCl (60mL).

-

Heat the reaction mixture to reflux and stir under a nitrogen atmosphere for 20 hours.

-

Add water (250mL) dropwise while maintaining reflux.

-

Cool the mixture to 0°C with an ice/water bath.

-

Stir the resulting slurry for 30 minutes and then filter.

-

Wash the filter cake with water (4x200mL) and dry under vacuum for 17 hours to obtain this compound as a yellow solid (146.3g, 91%).

Protocol 2: General Pathway from 4-nitrosalicylic acid[1]

-

Esterification: 4-nitrosalicylic acid is esterified with dimethyl sulfate.

-

Reduction: The resulting ester is reduced to 2-methoxy-4-nitrobenzyl alcohol using Diisobutylaluminium hydride (DIBAL-H).

-

Oxidation: The alcohol is then oxidized to this compound using Pyridinium dichromate (PDC).

Visualization of Pathways and Workflows

The following diagrams illustrate the synthesis pathways and experimental workflows.

Caption: Synthesis of this compound from 4-nitro-2-methoxytoluene.

Caption: General synthesis pathway from 4-nitrosalicylic acid.

Caption: Experimental workflow for the synthesis from 4-nitro-2-methoxytoluene.

References

physicochemical properties of 2-Methoxy-4-nitrobenzaldehyde

An In-depth Technical Guide to 2-Methoxy-4-nitrobenzaldehyde

Introduction

This compound is an aromatic aldehyde compound that serves as a significant intermediate in various fields of synthetic organic chemistry.[1] Its molecular structure, featuring a benzaldehyde (B42025) core substituted with a methoxy (B1213986) group and a nitro group, provides multiple reactive sites for building complex molecular frameworks.[1] This guide offers a comprehensive overview of its physicochemical properties, synthesis protocols, and key chemical reactions, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a white to yellow solid powder at room temperature.[2] It is characterized by the following properties:

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇NO₄ | [3] |

| Molecular Weight | 181.15 g/mol | |

| CAS Number | 136507-15-8 | [4] |

| Appearance | White to yellow solid powder/crystal | [5] |

| Melting Point | 120-124 °C | [4][5] |

| Boiling Point | 354.7 ± 27.0 °C (Predicted) | [3][5] |

| Density | 1.322 ± 0.06 g/cm³ (Predicted) | [5] |

| Solubility | Slightly soluble in water.[2] Soluble in organic solvents like ethanol, acetone, and chloroform.[6] | [2][6] |

| Topological Polar Surface Area | 72.1 Ų | [7] |

Structural Identifiers:

-

IUPAC Name: this compound[7]

Chemical Reactivity and Applications

The chemical behavior of this compound is primarily dictated by its aldehyde and nitro functional groups. The strong electron-withdrawing nature of the nitro group makes the aldehyde highly electrophilic.[2]

-

Reactions at the Aldehyde Group: The aldehyde can be reduced to the corresponding benzyl (B1604629) alcohol using agents like sodium borohydride, leaving the nitro group intact.[2] It readily undergoes condensation reactions with amine compounds.[2]

-

Reactions at the Methoxy Group: The methoxy group can undergo demethylation with reagents such as boron tribromide to yield the corresponding phenol (B47542) derivative.[2]

-

Nucleophilic Aromatic Substitution (SNAr): The nitro group, a strong electron-withdrawing substituent, activates the aromatic ring for nucleophilic attack, making SNAr reactions feasible.[1]

This versatile reactivity makes it a crucial starting material for synthesizing a wide range of organic molecules, including pharmaceuticals, agrochemicals, and dyes.[1] It is notably used in the preparation of TTK protein kinase inhibitors and N-((oxazolyl)phenyl)chromanecarboxamide derivatives for treating retinal diseases.[8]

Experimental Protocols

Detailed methodologies for the synthesis of this compound are outlined below.

Synthesis Route 1: From 4-Nitrosalicylic Acid

This is a three-step synthesis process.[9]

-

Esterification: 4-nitrosalicylic acid is first esterified using dimethyl sulfate.

-

Reduction: The resulting ester is then reduced with Diisobutylaluminium hydride (DIBAL-H) to yield 2-methoxy-4-nitrobenzyl ethanol.

-

Oxidation: Finally, the alcohol is oxidized using Pyridinium dichromate (PDC) to produce this compound.[9]

Caption: Workflow for synthesis from 4-nitrosalicylic acid.

Synthesis Route 2: From 4-Nitro-2-methoxytoluene

This two-step process begins with 4-nitro-2-methoxytoluene.[9]

-

Intermediate Formation:

-

Add 4-nitro-2-methoxytoluene (150.0g), acetic acid (900mL), and acetic anhydride (B1165640) (900mL) to a 5L three-neck round-bottom flask.[9]

-

Cool the mixture to 8°C using an acetone/ice bath.[9]

-

Carefully add concentrated sulfuric acid (136mL) while keeping the temperature below 19°C.[9]

-

After cooling to 0°C, add chromium trioxide (252.6g) in portions over 1 hour, maintaining the temperature between 0-10°C to form 4-nitro-2-methoxy-(α,α-diacetoxy)toluene.[9]

-

-

Hydrolysis and Isolation:

-

The intermediate is heated to reflux and stirred under a nitrogen atmosphere for 20 hours.[9]

-

Add water (250mL) dropwise while maintaining reflux.[9]

-

Cool the slurry to 0°C, stir for 30 minutes, and then filter.[9]

-

Wash the filter cake with water (4 x 200mL) and dry under vacuum to obtain the final product as a yellow solid.[9]

-

Caption: Workflow for synthesis from 4-nitro-2-methoxytoluene.

Condensation Reaction Protocol

This protocol provides an example of the condensation reactions that this compound can undergo.[2]

-

Reaction Setup: Add p-tolylmethyl isocyanate (5.37 g) and potassium carbonate (10.0 g) to a solution of this compound (5.00 g) in methanol (B129727) (50 mL).[2]

-

Reflux: Heat the resulting brown suspension under reflux conditions for 18 hours.[2]

-

Workup:

-

Cool the dark brown solution to room temperature and concentrate it under reduced pressure.[2]

-

Layer the resulting black solid between dichloromethane (B109758) (50 mL) and water (50 mL) and collect the organic layer.[2]

-

Extract the aqueous layer with dichloromethane (2 x 20 mL).[2]

-

Dry the combined organic extracts over MgSO₄.[2]

-

-

Purification: Treat the solution with an activated carbon/silica gel mixture to obtain the final product.[2]

Caption: Workflow for a typical condensation reaction.

Safety and Handling

This compound is classified with GHS07 pictograms and the signal word "Warning".[4] It may cause an allergic skin reaction.[7]

-

Precautions: Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[10][11] Use in a well-ventilated area.[11][12]

-

Personal Protective Equipment (PPE): Recommended PPE includes gloves, eyeshields, and a dust mask (type N95 or equivalent).[4]

-

Storage: Store in a cool, dry, and well-ventilated place under an inert gas (nitrogen or argon) at 2-8°C.[5][10][11] Keep the container tightly closed.[10][11]

-

In case of fire: The substance is combustible. Use standard firefighting measures and wear self-contained breathing apparatus if necessary.[11][12] Thermal decomposition can release irritating gases like carbon monoxide and carbon dioxide.[12]

References

- 1. This compound | 136507-15-8 | Benchchem [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. This compound CAS#: 136507-15-8 [m.chemicalbook.com]

- 4. This compound 97 136507-15-8 [sigmaaldrich.com]

- 5. 136507-15-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. This compound | C8H7NO4 | CID 2759599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 136507-15-8 [chemicalbook.com]

- 9. Page loading... [wap.guidechem.com]

- 10. Page loading... [guidechem.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide on the Molecular Structure of 2-Methoxy-4-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure of 2-Methoxy-4-nitrobenzaldehyde, a key intermediate in organic synthesis with significant potential in medicinal chemistry. This document details the physicochemical properties, spectroscopic data, and synthesis of this compound. A notable application of this compound is its use as a precursor in the synthesis of Threonine Tyrosine Kinase (TTK) protein kinase inhibitors, which play a crucial role in the spindle assembly checkpoint. This guide will explore the TTK signaling pathway and the relevance of inhibiting this kinase in cancer therapy. Detailed experimental protocols for the synthesis and characterization of this compound are also provided.

Physicochemical and Spectroscopic Data

This compound is a solid, typically appearing as a white to yellow powder or crystalline solid.[1] Its core structure consists of a benzene (B151609) ring substituted with a methoxy (B1213986) group at position 2, a nitro group at position 4, and an aldehyde group at position 1.

Quantitative Data Summary

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₈H₇NO₄ | [2][3] |

| Molecular Weight | 181.15 g/mol | [2][3] |

| CAS Number | 136507-15-8 | [2][3] |

| Melting Point | 120-124 °C | |

| Appearance | White to yellow solid powder | [1] |

| InChI | 1S/C8H7NO4/c1-13-8-4-7(9(11)12)3-2-6(8)5-10/h2-5H,1H3 | |

| SMILES | COc1cc(ccc1C=O)--INVALID-LINK--=O |

Spectroscopic Data

Infrared (IR) Spectroscopy (Predicted): The IR spectrum is expected to show characteristic peaks for the functional groups present:

-

C=O stretching (aldehyde): A strong band around 1700 cm⁻¹. For 2-nitrobenzaldehyde, this appears at 1698 cm⁻¹.[4]

-

NO₂ stretching (nitro group): Two strong bands, one symmetric and one asymmetric, typically in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.

-

C-O stretching (methoxy group): A band in the region of 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric).

-

C-H stretching (aromatic and aldehyde): Bands in the region of 3100-3000 cm⁻¹ (aromatic) and a distinct peak around 2850 cm⁻¹ for the aldehydic C-H. For 2-nitrobenzaldehyde, the aldehydic C-H stretch is observed at 2912 cm⁻¹.[4]

-

C-H bending (aromatic): Out-of-plane bending vibrations are expected in the 900-675 cm⁻¹ region, indicative of the substitution pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted):

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton (likely a singlet around 10 ppm), the methoxy protons (a singlet around 4 ppm), and the aromatic protons, which would appear as a complex splitting pattern in the aromatic region (7-8.5 ppm) due to their coupling.

-

¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon of the aldehyde in the highly deshielded region (around 190 ppm). Signals for the aromatic carbons will appear between 110 and 160 ppm, with the carbon attached to the nitro group being significantly deshielded. The methoxy carbon will resonate around 55-60 ppm.

Synthesis of this compound

This compound can be synthesized via a two-step process starting from 4-nitro-2-methoxytoluene.[5][6]

Experimental Protocol

Step 1: Synthesis of 4-nitro-2-methoxy-(α,α-diacetoxy)toluene

-

In a 5L three-neck round-bottom flask equipped with a mechanical stirrer, add 4-nitro-2-methoxytoluene (150.0g, 0.8973mol), acetic acid (900mL), and acetic anhydride (B1165640) (900mL).[5][6]

-

Cool the mixture to 8°C using an acetone/ice bath while stirring.[5][6]

-

Carefully add concentrated sulfuric acid (136mL) while ensuring the reaction temperature does not exceed 19°C.[5][6]

-

After cooling the mixture to 0°C, add chromium trioxide (252.6g, 2.526mol) in portions over 1 hour, maintaining the temperature between 0-10°C.[5][6]

-

Stir the mixture for an additional 30 minutes at 0°C.[5]

-

Carefully pour the reaction mixture into 1.5kg of ice with stirring to form a slurry.[5]

-

Wash any remaining residue in the flask with acetic acid (3x100mL) and add the washings to the slurry.[5]

-

Stir the slurry for 10 minutes and then filter.[5]

-

Wash the filter cake with water (3x400mL) and dry it under a vacuum for 17 hours to yield 4-nitro-2-methoxy-(α,α-diacetoxy)toluene.[5]

Step 2: Synthesis of this compound

-

In a 2L round-bottom flask equipped with a condenser and mechanical stirrer, place 4-nitro-2-methoxy-(α,α-diacetoxy)toluene (250.7g, 0.8851mol), diethyl ether (300mL), and concentrated hydrochloric acid (60mL).[5][6]

-

Heat the reaction mixture to reflux and stir under a nitrogen atmosphere for 20 hours.[5][6]

-

Cool the mixture to 0°C using an ice/water bath and stir the resulting slurry for 30 minutes.[5][6]

-

Filter the slurry and wash the filter cake with water (4x200mL).[5][6]

-

Dry the solid under vacuum for 17 hours to obtain this compound as a yellow solid.[5][6]

Role in Drug Development: A Precursor to TTK Inhibitors

This compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.[1] A significant area of interest is its use in the preparation of TTK protein kinase inhibitors.[1]

The TTK Signaling Pathway

Threonine Tyrosine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1), is a dual-specificity kinase that is a critical component of the spindle assembly checkpoint (SAC).[7][8] The SAC is a crucial cellular mechanism that ensures the accurate segregation of chromosomes during mitosis.[7][8] It prevents the premature separation of sister chromatids until all chromosomes are correctly attached to the mitotic spindle.[7]

TTK is overexpressed in various cancers, including breast cancer, and this overexpression is often associated with a poorer prognosis.[7] By inhibiting TTK, the SAC is disrupted, leading to mitotic errors and ultimately cell death in rapidly dividing cancer cells.[8] This makes TTK an attractive target for cancer therapy.[8] The kinase activity of TTK is central to its function in the SAC, and inhibitors typically target the ATP-binding pocket of the enzyme to block its catalytic activity.[8]

References

- 1. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. genecards.org [genecards.org]

- 3. This compound | C8H7NO4 | CID 2759599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 5. rsc.org [rsc.org]

- 6. Page loading... [guidechem.com]

- 7. Threonine and tyrosine kinase (TTK) mRNA and protein expression in breast cancer; prognostic significance in the neoadjuvant setting - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What are TTK inhibitors and how do they work? [synapse.patsnap.com]

An In-depth Technical Guide to 2-Methoxy-4-nitrobenzaldehyde

This technical guide provides comprehensive information on 2-Methoxy-4-nitrobenzaldehyde, a key organic intermediate in the synthesis of various pharmaceuticals and bioactive molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering detailed data on its chemical identity, properties, synthesis, and reactivity.

Chemical Identity

IUPAC Name: this compound[1]

Synonyms:

-

4-Nitro-2-methoxybenzaldehyde

-

2-Formyl-5-nitroanisole

-

Benzaldehyde, 2-methoxy-4-nitro-[2]

Physicochemical Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₇NO₄ | [2] |

| Molecular Weight | 181.15 g/mol | [1][3] |

| CAS Number | 136507-15-8 | [2] |

| Melting Point | 120-124 °C | [3] |

| Appearance | White to yellow solid powder | [4] |

| Solubility | Slightly soluble in water | [4] |

| Purity | ≥ 97% |

Experimental Protocols

Detailed methodologies for the synthesis of this compound are crucial for its application in research and development. Two primary synthesis routes are outlined below.

Synthesis from 4-Nitrosalicylic Acid

This method involves a three-step process:

-

Esterification: 4-nitrosalicylic acid is esterified using dimethyl sulfate.

-

Reduction: The resulting ester is then reduced with Diisobutylaluminium hydride (DIBAL-H) to yield 2-methoxy-4-nitrobenzyl alcohol.

-

Oxidation: Finally, the alcohol is oxidized using Pyridinium dichromate (PDC) to produce this compound.[2]

Synthesis from 4-Nitro-2-methoxytoluene

This two-step synthesis provides a well-documented pathway to the target compound.[2]

Step 1: Preparation of 4-nitro-2-methoxy-(α,α-diacetoxy)toluene

-

To a 5L three-neck round-bottom flask equipped with a mechanical stirrer, add 4-nitro-2-methoxytoluene (150.0g, 0.8973mol), acetic acid (900mL), and acetic anhydride (B1165640) (900mL).

-

Cool the mixture to 8°C using an acetone/ice bath while stirring.

-

Carefully add concentrated sulfuric acid (136mL), ensuring the reaction temperature remains below 19°C.

-

After cooling the mixture to 0°C, add chromium trioxide (252.6g, 2.526mol) in portions over 1 hour, maintaining the temperature between 0-10°C.

-

Stir the mixture for an additional 30 minutes at 0°C.

-

Carefully pour the reaction mixture into 1.5kg of ice with stirring to form a slurry.

-

Wash any remaining residue with acetic acid (3x100mL) and add the washings to the slurry.

-

Stir the slurry for 10 minutes and then filter.

-

Wash the filter cake with water (3x400mL) and dry under vacuum for 17 hours to obtain 4-nitro-2-methoxy-(α,α-diacetoxy)toluene (129.0g, 51% yield).[2]

Step 2: Preparation of this compound

-

In a 2L round-bottom flask equipped with a condenser and mechanical stirrer, place 4-nitro-2-methoxy-(α,α-diacetoxy)toluene (250.7g, 0.8851mol), diethyl ether (300mL), and concentrated hydrochloric acid (60mL).

-

Heat the mixture to reflux and stir under a nitrogen atmosphere for 20 hours.

-

While maintaining reflux, add water (250mL) dropwise.

-

Cool the mixture to 0°C in an ice/water bath, which will result in a slurry.

-

Stir the slurry for 30 minutes and then filter.

-

Wash the filter cake with water (4x200mL) and dry under vacuum for 17 hours to yield this compound as a yellow solid (146.3g, 91% yield).[2]

Chemical Reactivity and Applications

This compound is a versatile intermediate in organic synthesis.[4] The presence of the electron-withdrawing nitro group enhances the electrophilicity of the aldehyde, making it reactive in various transformations.[4]

-

Condensation Reactions: It readily undergoes condensation reactions with amine compounds, which is a key step in the synthesis of 5-aryl imidazole (B134444) compounds.[4]

-

Reduction: The aldehyde group can be selectively reduced to the corresponding benzyl (B1604629) alcohol using sodium borohydride, leaving the nitro group intact.[4]

-

Demethylation: The methoxy (B1213986) group can be cleaved to form the corresponding phenol (B47542) derivative using reagents such as boron tribromide.[4]

Its utility is demonstrated in the preparation of bioactive molecules, including TTK protein kinase inhibitors.[4]

Synthesis Pathway

The following diagram illustrates the two-step synthesis of this compound from 4-nitro-2-methoxytoluene.

Caption: Two-step synthesis of this compound.

References

An In-Depth Technical Guide on the Physicochemical Properties of 2-Methoxy-4-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and melting point of 2-Methoxy-4-nitrobenzaldehyde (CAS No: 136507-15-8), a key intermediate in organic synthesis. The document outlines its core physicochemical properties and provides detailed experimental protocols for their determination, designed for professionals in research and development.

Core Physicochemical Properties

This compound is a solid, white to yellow powder at room temperature.[1] Its molecular structure, featuring a methoxy (B1213986) group and a nitro group on the benzaldehyde (B42025) ring, dictates its physical and chemical characteristics, influencing its application in the synthesis of more complex molecules, including potential therapeutic agents.[1][2]

Table 1: Quantitative Data for this compound

| Property | Value | Source |

| Molecular Formula | C₈H₇NO₄ | [3] |

| Molecular Weight | 181.15 g/mol | [3] |

| Appearance | White to yellow solid powder | [1] |

| Melting Point | 120-124 °C | [4][5][6] |

| 127-131 °C (literature value) | [5] | |

| Boiling Point | 354.7±27.0 °C (Predicted) | [4][6] |

| Density | 1.322±0.06 g/cm³ (Predicted) | [4] |

| Solubility | Slightly soluble in water.[1] Soluble in organic solvents such as methanol, benzene, and chloroform.[7][8] |

Experimental Protocols

The following sections detail the standard methodologies for determining the melting point and solubility of this compound.

The melting point of a crystalline solid is a critical indicator of its purity.[9] Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities lead to a depressed and broader melting range.[9][10] This protocol describes the use of a standard digital melting point apparatus.

Apparatus and Materials:

-

Digital melting point apparatus (e.g., Mel-Temp)

-

Glass capillary tubes (one end sealed)

-

This compound sample (dry, powdered)

-

Mortar and pestle (if sample is not powdered)

-

Spatula

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry, as moisture can act as an impurity.[11] If necessary, gently grind the crystalline sample into a fine powder using a mortar and pestle.

-

Capillary Tube Loading: Invert a capillary tube and press the open end into the powdered sample. A small amount of solid will be forced into the tube.[12]

-

Sample Packing: Tap the sealed end of the capillary tube gently on a hard surface to cause the solid to fall to the bottom. To achieve dense packing, drop the capillary tube (sealed end down) through a long, narrow glass tube (approx. 2-3 feet) onto the benchtop.[12] The packed sample height should be 2-3 mm.[11]

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.[11]

-

Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (10-20°C per minute) to quickly determine an approximate range.[10]

-

Precise Determination:

-

Data Recording:

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.

-

The melting point is reported as the range T₁ - T₂.[9]

-

Understanding a compound's solubility is fundamental for its use in reactions, purification (crystallization), and formulation.[13] The "like dissolves like" principle is a key guideline, suggesting that polar compounds dissolve in polar solvents and non-polar compounds in non-polar solvents.[14][15] This protocol outlines a systematic approach to assess solubility.

Apparatus and Materials:

-

Test tubes and rack

-

Spatula or weighing balance

-

Graduated cylinder or pipettes

-

This compound sample

-

Solvents: Deionized Water, Methanol, Ethanol, Dichloromethane, 5% HCl (aq), 5% NaOH (aq)

Procedure:

-

Sample Preparation: Place approximately 25 mg of this compound into a clean, dry test tube.[16]

-

Solvent Addition: Add 0.75 mL of the chosen solvent to the test tube in small portions (e.g., 3 x 0.25 mL).[16]

-

Mixing: After each addition, shake the test tube vigorously for 10-20 seconds to ensure thorough mixing.[14][16]

-

Observation: Observe the mixture closely.

-

Soluble: The solid dissolves completely, leaving a clear, homogeneous solution.

-

Slightly Soluble: A noticeable amount of solid dissolves, but some remains undissolved.

-

Insoluble: The solid does not appear to dissolve at all.[14]

-

-

Systematic Testing: Repeat steps 1-4 for each solvent to build a comprehensive solubility profile. For acidic (5% HCl) and basic (5% NaOH) solutions, solubility can indicate the presence of basic or acidic functional groups, respectively, that can form soluble salts.[13]

-

Record Results: Systematically record all observations in a table for easy comparison.

Application in Synthesis

This compound is primarily utilized as a building block in organic synthesis. Its aldehyde group is highly electrophilic, making it susceptible to condensation reactions, while the nitro and methoxy groups can be further modified.[1] This makes it a valuable precursor for synthesizing complex heterocyclic structures and other target molecules in drug discovery and development.[1][2]

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 136507-15-8 [chemicalbook.com]

- 3. This compound | C8H7NO4 | CID 2759599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 136507-15-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 2-メトキシ-4-ニトロベンズアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound CAS#: 136507-15-8 [m.chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. ncert.nic.in [ncert.nic.in]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Determination of Melting Point [wiredchemist.com]

- 13. chem.ucalgary.ca [chem.ucalgary.ca]

- 14. chem.ws [chem.ws]

- 15. youtube.com [youtube.com]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Spectroscopic Profile of 2-Methoxy-4-nitrobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methoxy-4-nitrobenzaldehyde (C₈H₇NO₄, Molecular Weight: 181.15 g/mol ).[1] Due to the limited availability of published experimental spectra, this document focuses on predicted data derived from established spectroscopic principles and data from analogous compounds. It also includes detailed, generalized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic characteristics of this compound. These predictions are based on the analysis of its functional groups (aldehyde, methoxy (B1213986), nitro, and substituted benzene (B151609) ring) and comparison with spectroscopic data of similar molecules.

Table 1: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibration |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2950-2850 | Medium-Weak | Aliphatic C-H Stretch (O-CH₃) |

| ~2850 & ~2750 | Weak | Aldehyde C-H Stretch (Fermi doublet) |

| ~1700-1680 | Strong | Carbonyl (C=O) Stretch of Aldehyde |

| ~1600-1585 | Medium-Strong | Aromatic C=C Stretch |

| ~1530-1500 | Strong | Asymmetric NO₂ Stretch |

| ~1475 | Medium | Aromatic C=C Stretch |

| ~1350-1330 | Strong | Symmetric NO₂ Stretch |

| ~1270-1200 | Strong | Aryl-O Stretch (Asymmetric) |

| ~1020 | Medium | Aryl-O Stretch (Symmetric) |

Characteristic IR absorption frequencies are derived from standard correlation tables and analysis of aromatic aldehydes and nitro compounds.[2][3]

Table 2: Predicted ¹H Nuclear Magnetic Resonance (NMR) Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~10.4 | Singlet (s) | Aldehyde proton (-CHO) |

| ~8.2 | Doublet (d) | Aromatic proton (H-5) |

| ~7.9 | Doublet of doublets (dd) | Aromatic proton (H-6) |

| ~7.8 | Singlet (or narrow d) | Aromatic proton (H-3) |

| ~4.0 | Singlet (s) | Methoxy protons (-OCH₃) |

Predicted chemical shifts and multiplicities are based on established values for aromatic aldehydes.[3] The aldehyde proton typically appears as a singlet in the 9-10 ppm region. Protons on the aromatic ring are influenced by the electron-withdrawing effects of the nitro and aldehyde groups and the electron-donating effect of the methoxy group.[4][5]

Table 3: Predicted ¹³C Nuclear Magnetic Resonance (NMR) Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~190-195 | Aldehyde Carbonyl (C=O) |

| ~165 | Aromatic Carbon (C-2, attached to -OCH₃) |

| ~150 | Aromatic Carbon (C-4, attached to -NO₂) |

| ~135 | Aromatic Carbon (C-1, attached to -CHO) |

| ~130 | Aromatic Carbon (C-6) |

| ~118 | Aromatic Carbon (C-5) |

| ~110 | Aromatic Carbon (C-3) |

| ~56 | Methoxy Carbon (-OCH₃) |

The chemical shifts for ¹³C NMR are predicted based on typical values for substituted benzaldehydes. The carbonyl carbon of an aldehyde is characteristically found between 190-200 ppm, while aromatic carbons range from 125-150 ppm, with their exact shifts influenced by the attached substituents.[3][6]

Table 4: Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

| m/z Ratio | Ion | Notes |

| 181 | [M]⁺ | Molecular ion peak. The exact mass is 181.0375 Da.[7] |

| 180 | [M-H]⁺ | Loss of the aldehydic hydrogen atom. |

| 166 | [M-CH₃]⁺ | Loss of a methyl radical from the methoxy group.[8] |

| 152 | [M-CHO]⁺ | Loss of the formyl radical (-CHO). |

| 151 | [M-NO]⁺ | Loss of nitric oxide. |

| 135 | [M-NO₂]⁺ | Loss of the nitro group. |

| 122 | [M-CHO-NO]⁺ | Subsequent fragmentation. |

| 77 | [C₆H₅]⁺ | Phenyl cation, though less likely due to substitution. |

Fragmentation patterns for aromatic aldehydes typically involve the loss of hydrogen (M-1) and the formyl group (M-29).[9] For this molecule, fragmentation involving the methoxy and nitro groups is also expected.[8] Predicted collision cross-section data for various adducts under different ionization conditions are also available.[10]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid organic compound such as this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol describes the thin solid film method, suitable for non-volatile solid samples.[11]

-

Sample Preparation:

-

Place approximately 10-20 mg of this compound into a small vial.

-

Add a few drops of a volatile solvent (e.g., methylene (B1212753) chloride or acetone) to completely dissolve the solid.

-

Using a pipette, apply one or two drops of the resulting solution to the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely in a fume hood, leaving a thin, even film of the solid compound on the plate.

-

-

Data Acquisition:

-

Ensure the FTIR spectrometer sample chamber is empty and clean.

-

Acquire a background spectrum to account for atmospheric CO₂ and water vapor.

-

Place the salt plate with the sample film into the spectrometer's sample holder.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.[12]

-

Process the resulting spectrum by performing a background subtraction.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is for acquiring ¹H and ¹³C NMR spectra.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) and place it in a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Cap the NMR tube and gently agitate it until the sample is fully dissolved.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

For ¹H NMR , acquire the spectrum using a standard pulse-acquire sequence. Key parameters include a spectral width of ~15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

For ¹³C NMR , acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon. A wider spectral width (~250 ppm) is required, and a larger number of scans will be necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift axis by setting the TMS peak to 0 ppm.[13]

-

Mass Spectrometry (MS)

This protocol outlines a general procedure using an Electron Ionization (EI) source coupled with a mass analyzer.[14]

-

Sample Introduction:

-

Introduce a small amount of the solid sample into the instrument, typically via a direct insertion probe.

-

Gently heat the probe to volatilize the sample into the ion source.

-

-

Ionization and Analysis:

-

In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[15]

-

The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into the mass analyzer.

-

The mass analyzer (e.g., a quadrupole or time-of-flight) separates the ions based on their mass-to-charge (m/z) ratio.[16]

-

-

Detection and Data Interpretation:

-

The separated ions are detected, and their abundance is recorded.

-

The output is a mass spectrum, which is a plot of relative ion abundance versus m/z ratio.

-

Identify the molecular ion peak (M⁺) to confirm the molecular weight and analyze the fragmentation pattern to gain structural information.[17]

-

Visualization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a synthesized organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis of an Organic Compound.

References

- 1. This compound 97 136507-15-8 [sigmaaldrich.com]

- 2. ejournal.upi.edu [ejournal.upi.edu]

- 3. fiveable.me [fiveable.me]

- 4. modgraph.co.uk [modgraph.co.uk]

- 5. nmr.oxinst.com [nmr.oxinst.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. This compound | C8H7NO4 | CID 2759599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 136507-15-8 | Benchchem [benchchem.com]

- 9. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. PubChemLite - this compound (C8H7NO4) [pubchemlite.lcsb.uni.lu]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. fiveable.me [fiveable.me]

- 17. m.youtube.com [m.youtube.com]

chemical reactivity of 2-Methoxy-4-nitrobenzaldehyde

An In-depth Technical Guide to the Chemical Reactivity of 2-Methoxy-4-nitrobenzaldehyde

Abstract

This compound is a versatile organic intermediate characterized by the presence of three key functional groups: an aldehyde, a methoxy (B1213986) group, and a nitro group. This strategic arrangement of functionalities on the benzene (B151609) ring imparts a unique chemical reactivity profile, making it a valuable building block in various fields of synthetic organic chemistry. The strong electron-withdrawing nature of the nitro group significantly enhances the electrophilicity of the aldehyde, rendering it highly susceptible to nucleophilic attack. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and diverse chemical transformations of this compound. It details key reactions such as reductions, oxidations, and condensations, and highlights its applications as a precursor in the synthesis of complex molecules, including pharmaceuticals and dyes. Detailed experimental protocols, tabulated quantitative data, and visual diagrams of reaction pathways are provided to serve as a technical resource for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Properties

This compound is a white to yellow solid powder at room temperature.[1] Its fundamental properties are summarized in the tables below.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 136507-15-8 | [2][3][4] |

| Molecular Formula | C₈H₇NO₄ | [3][4] |

| Molecular Weight | 181.15 g/mol | [2][3][4] |

| Melting Point | 120-124 °C | [3] |

| Boiling Point | 354.7±27.0 °C (Predicted) | [3] |

| Appearance | White to yellow solid powder | [1] |

| Solubility | Slightly soluble in water | [1] |

| InChI Key | LEBUUZXTHMCZQZ-UHFFFAOYSA-N | [2][4] |

Table 2: Spectroscopic Data

| Spectrum Type | Signal | Approximate Chemical Shift / Wavenumber | Assignment |

| ¹H-NMR | Singlet | ~10.0 ppm | Aldehyde proton (CHO)[2] |

| Multiplet | ~7.5-8.0 ppm | Aromatic protons (Ar-H)[2] | |

| Singlet | ~3.9 ppm | Methoxy protons (OCH₃)[2] | |

| ¹³C-NMR | Carbonyl | ~190 ppm | Aldehyde carbon (C=O)[2] |

| Aromatic | ~150 ppm | Carbon attached to NO₂[2] | |

| Aromatic | ~110-140 ppm | Other aromatic carbons[2] | |

| Aliphatic | ~56 ppm | Methoxy carbon (OCH₃)[2] | |

| FTIR | C=O Stretch | ~1700 cm⁻¹ | Aldehyde Group[2] |

Synthesis of this compound

This compound can be synthesized via several routes, with two prominent methods starting from either 4-nitrosalicylic acid or 4-nitro-2-methoxytoluene.[5]

Experimental Protocol: Synthesis from 4-Nitro-2-methoxytoluene

This two-step process provides a high yield of the target compound.[5]

Step 1: Preparation of 4-nitro-2-methoxy-(α,α-diacetoxy)toluene

-

To a 5L three-neck round-bottom flask equipped with a mechanical stirrer, add 4-nitro-2-methoxytoluene (150.0g, 0.8973mol), acetic acid (900mL), and acetic anhydride (B1165640) (900mL).

-

Cool the mixture to 8°C using an acetone/ice bath.

-

Carefully add concentrated H₂SO₄ (136mL) while maintaining the internal temperature below 19°C.

-

Cool the mixture to 0°C and add CrO₃ (252.6g, 2.526mol) in portions over 1 hour, keeping the temperature between 0-10°C.

-

Stir for an additional 30 minutes at 0°C.

-

Pour the reaction mixture carefully into 1.5kg of ice with stirring to form a slurry.

-

Filter the slurry, wash the filter cake with water (3x400mL), and dry under vacuum to yield 4-nitro-2-methoxy-(α,α-diacetoxy)toluene (129.0g, 51% yield).[5]

Step 2: Preparation of this compound

-

In a 2L round-bottom flask with a condenser and mechanical stirrer, combine 4-nitro-2-methoxy-(α,α-diacetoxy)toluene (250.7g, 0.8851mol), diethyl ether (300mL), and concentrated HCl (60mL).

-

Heat the mixture to reflux and stir under a nitrogen atmosphere for 20 hours.

-

Add water (250mL) dropwise while maintaining reflux.

-

Cool the mixture to 0°C with an ice/water bath and stir the resulting slurry for 30 minutes.

-

Filter the slurry, wash the filter cake with water (4x200mL), and dry under vacuum to obtain this compound as a yellow solid (146.3g, 91% yield).[5]

Chemical Reactivity and Key Transformations

The reactivity of this compound is governed by its three functional groups. The electron-withdrawing nitro group at the para position deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. It also increases the electrophilicity of the ortho-aldehyde group.

References

2-Methoxy-4-nitrobenzaldehyde: A Technical Guide to Hazards and Safety

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the known hazards and safety information for 2-Methoxy-4-nitrobenzaldehyde based on available data. It is intended for use by trained professionals in a laboratory or industrial setting. All safety protocols should be developed and implemented in accordance with institutional and regulatory standards.

Chemical Identification and Physical Properties

This section provides fundamental identification and physical data for this compound.

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 4-Nitro-o-anisaldehyde, 2-Formyl-5-nitroanisole |

| CAS Number | 136507-15-8 |

| Molecular Formula | C₈H₇NO₄ |

| Molecular Weight | 181.15 g/mol |

| Appearance | White to yellow solid powder |

| Melting Point | 120-124 °C |

| Solubility | Slightly soluble in water |

| Boiling Point | 354.7 ± 27.0 °C (Predicted) |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary health hazard is skin sensitization.

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following classification.[1][2]

| Hazard Class | Hazard Category |

| Skin Sensitization | Category 1 |

Signal Word: Warning

Hazard Pictogram:

-

GHS07: Exclamation Mark

Hazard Statements:

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1]

-

P272: Contaminated work clothing should not be allowed out of the workplace.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1]

-

P333 + P313: If skin irritation or rash occurs: Get medical advice/attention.

-

P362 + P364: Take off contaminated clothing and wash it before reuse.[1]

-

P501: Dispose of contents/container to an approved waste disposal plant.

Toxicological Information

Acute Toxicity (Data for Analogue: Benzenamine, 2-methoxy-4-nitro-)[3]

| Route of Exposure | Species | Value |

| Oral (LD50) | Rat | 1517 mg/kg body weight |

| Dermal (LD50) | Rat | > 2000 mg/kg body weight |

Observed Effects (Oral Exposure): Disturbance of gait, narcosis, and yellow discoloration of the skin were noted in animal studies with the analogue compound.[3]

Skin Sensitization

The primary identified hazard for this compound is its potential to cause skin sensitization, leading to allergic contact dermatitis upon repeated exposure.[1][2]

Experimental Protocols for Hazard Evaluation

While specific experimental reports for this compound are not available, this section outlines the standard methodologies for assessing the key identified hazard.

Skin Sensitization Testing Methodology (OECD Guidelines)

Several internationally recognized methods are available to assess the skin sensitization potential of a chemical. These are based on the Adverse Outcome Pathway (AOP) for skin sensitization, which involves a series of key events.

Key Events in Skin Sensitization:

-

Molecular Initiating Event: Covalent binding of the chemical (hapten) to skin proteins.

-

Keratinocyte Activation: Inflammatory response in skin cells.

-

Dendritic Cell Activation and Mobilization: Activation of immune cells.

-

T-cell Proliferation: Proliferation of specific immune cells in the lymph nodes.

Standard Testing Guidelines:

-

OECD 442C - In Chemico Skin Sensitization: This guideline describes methods like the Direct Peptide Reactivity Assay (DPRA) which assesses the reactivity of a chemical with synthetic peptides containing cysteine and lysine (B10760008) as a model for protein binding.

-

OECD 442D - In Vitro Skin Sensitization: This includes assays like the KeratinoSens™ test, which measures the activation of keratinocytes.

-

OECD 442E - In Vitro Skin Sensitization: This guideline covers assays such as the human Cell Line Activation Test (h-CLAT), which evaluates the activation of dendritic cells.

-

OECD 429 - Skin Sensitization: Local Lymph Node Assay (LLNA): This is an in vivo method in mice that measures the proliferation of lymphocytes in the draining lymph nodes following exposure to a test substance.

A comprehensive assessment of skin sensitization potential often involves a weight-of-evidence approach, integrating data from multiple in chemico, in vitro, and, if necessary, in vivo studies.

Safe Handling and Storage

Adherence to strict safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE)

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).

-

Eye/Face Protection: Use safety glasses with side-shields or a face shield.

-

Skin and Body Protection: Wear a lab coat and, if handling large quantities or there is a risk of significant exposure, consider additional protective clothing.

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator for dusts.

Handling Procedures

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid the formation of dust.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

-

Keep containers tightly closed when not in use.

Storage

-

Store in a cool, dry, and well-ventilated area.

-

Keep containers tightly closed.

-

Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.

Emergency Procedures

First Aid Measures

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. If skin irritation or a rash occurs, seek medical attention.

-

If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 5.1). Avoid breathing dust and contact with the substance.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.

Disposal Considerations

Dispose of this compound and its contaminated packaging as hazardous waste. Follow all federal, state, and local regulations. Do not dispose of it in the sewer system.

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound in a research setting.

Caption: Logical workflow for the safe handling of this compound.

References

A Technical Guide to 2-Methoxy-4-nitrobenzaldehyde for Researchers and Drug Development Professionals

Introduction: 2-Methoxy-4-nitrobenzaldehyde is a substituted aromatic aldehyde that serves as a valuable building block in synthetic organic chemistry. Its unique arrangement of a methoxy (B1213986) group, a nitro group, and an aldehyde function on the benzene (B151609) ring imparts specific reactivity, making it a key intermediate in the synthesis of a wide array of heterocyclic compounds and other complex organic molecules. This guide provides an in-depth overview of its commercial availability, key properties, and applications, with a focus on its utility for researchers in medicinal chemistry and drug development.

Commercial Suppliers and Physical Properties

This compound is readily available from several major chemical suppliers. The purity and physical properties can vary slightly between suppliers, and it is crucial for researchers to consult the specific certificate of analysis for their purchased lot.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Melting Point (°C) |

| Sigma-Aldrich | 136507-15-8 | C₈H₇NO₄ | 181.15 | 97% | 120-124 |

| Chem-Impex | 136507-15-8 | C₈H₇NO₄ | 181.15 | ≥ 99% (HPLC) | 121 - 125 |

| BenchChem | 136507-15-8 | C₈H₇NO₄ | 181.15 | N/A | N/A |

| Synix Labs | 136507-15-8 | C₈H₇NO₄ | 181.15 | N/A | N/A |

Core Applications in Synthesis

The chemical's structure, featuring both electron-donating (methoxy) and electron-withdrawing (nitro and aldehyde) groups, allows for diverse reactivity. It is a precursor for various heterocyclic compounds, some of which have shown potential as therapeutic agents.[1] Key reactions include:

-

Knoevenagel Condensation: The aldehyde group readily reacts with active methylene (B1212753) compounds to form substituted alkenes, which are precursors to various scaffolds.[2]

-

Schiff Base Formation: Condensation with primary amines yields Schiff bases (imines), which are important intermediates and can also exhibit biological activity themselves.[3]

-

Synthesis of Heterocycles: It serves as a starting material for multi-step syntheses of complex structures like quinazolines and chalcones, classes of compounds known for their broad pharmacological activities, including anticancer and antimicrobial properties.[4][5]

Experimental Protocols

The following sections provide detailed methodologies for key synthetic transformations involving this compound.

Protocol 1: Knoevenagel Condensation with Malononitrile (B47326)

This protocol describes the synthesis of 2-(2-methoxy-4-nitrobenzylidene)malononitrile, a common step in building more complex molecules. The procedure is adapted from a general method for Knoevenagel condensation.[2]

Materials:

-

This compound (1.0 mmol, 181.15 mg)

-

Malononitrile (1.0 mmol, 66.06 mg)

-

Ionic Liquid [MeHMTA]BF₄ (1-methylhexamethylenetetraminium tetrafluoroborate) (15 mol%, 36.3 mg) or another suitable base catalyst like piperidine (B6355638) or triphenylphosphine.[6]

-

Water

-

Ethyl acetate (B1210297) (for liquid workup if necessary)

Equipment:

-

Stir plate and stir bar

-

Reaction vial or flask

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

To a reaction vial, add this compound (1.0 mmol) and malononitrile (1.0 mmol).

-

Add the catalyst, [MeHMTA]BF₄ (15 mol%), to the mixture.

-

Stir the mixture vigorously at room temperature. The reaction is often rapid, and the mixture may solidify.[2]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, if the product is solid, filter the reaction mixture directly.

-

Wash the collected solid with water (3 x 5 mL) to remove the catalyst.

-

Dry the product to obtain pure 2-(2-methoxy-4-nitrobenzylidene)malononitrile. Further purification is typically not required for the solid product.[2]

Application in Drug Discovery: Chalcone (B49325) Synthesis and Apoptosis Induction

Chalcones, synthesized via Claisen-Schmidt condensation of benzaldehydes with acetophenones, are a class of compounds extensively studied for their anticancer properties.[5][7] Derivatives have been shown to induce apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often initiated by an increase in intracellular Reactive Oxygen Species (ROS).[4]

A chalcone derived from this compound could potentially exhibit such activity. The diagram below illustrates the general signaling pathway by which cytotoxic chalcones induce apoptosis, a key mechanism of action for many chemotherapeutic agents.

This technical guide provides a starting point for researchers and professionals interested in utilizing this compound. By understanding its properties, commercial availability, and synthetic applications, its potential in the development of novel chemical entities for various scientific fields, including drug discovery, can be effectively harnessed.

References

- 1. Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 3. researchgate.net [researchgate.net]

- 4. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. ias.ac.in [ias.ac.in]

- 7. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 2-Methoxy-4-nitrobenzaldehyde in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-4-nitrobenzaldehyde is a versatile aromatic aldehyde that serves as a crucial building block in the synthesis of a wide array of organic molecules, including pharmaceuticals, agrochemicals, and dyes.[1] Its chemical reactivity is primarily centered around the aldehyde functional group and the nitro group, which can be strategically manipulated to construct complex molecular architectures.[1][2] The presence of the electron-withdrawing nitro group enhances the electrophilicity of the aldehyde, making it highly susceptible to nucleophilic attack, particularly in condensation reactions.[2] This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations.

Key Physicochemical Properties

| Property | Value |

| Molecular Formula | C₈H₇NO₄ |

| Molecular Weight | 181.15 g/mol [3][4] |

| Appearance | White to yellow solid powder[2] |

| Melting Point | 120-124 °C[3] |

| CAS Number | 136507-15-8[3][4] |

Application Notes

This compound is a valuable precursor for the synthesis of various heterocyclic compounds.[1] Key applications include:

-

Synthesis of Quinolines: It is a key starting material for the synthesis of substituted quinolines via the Friedländer annulation. This reaction is particularly useful in drug discovery, as the quinoline (B57606) scaffold is present in numerous bioactive compounds.[5]

-

Synthesis of Oxazoles and Imidazoles: The aldehyde functionality readily participates in condensation reactions to form five-membered heterocyclic rings like oxazoles and imidazoles.[2][6] 5-Aryl oxazoles, for instance, are intermediates in the preparation of drug candidates.[2]

-

Formation of Schiff Bases and Amines: It undergoes condensation reactions with primary amines to form Schiff bases (imines).[7] These imines can be subsequently reduced to form secondary amines, which are important functional groups in many pharmaceutical agents.

-

Intermediate in Drug Discovery: This compound is utilized in the development of novel drug candidates, including TTK protein kinase inhibitors.[2] Its structural motifs are integral to creating derivatives with potential therapeutic activities.[1]

Experimental Protocols

Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines

This one-pot protocol describes the synthesis of substituted quinolines from this compound and an active methylene (B1212753) compound, involving an in situ reduction of the nitro group followed by the Friedländer condensation.[5]

Reaction Scheme:

Caption: Domino Nitro Reduction-Friedländer Synthesis.

Materials:

-

This compound

-

Active methylene compound (e.g., ethyl acetoacetate, acetylacetone)

-

Iron powder (Fe)

-

Glacial acetic acid (AcOH)

-

Ethanol (B145695) (for workup)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate (B1210297) (for extraction)

-

Anhydrous sodium sulfate (B86663)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and the active methylene compound (1.2-1.5 eq) in glacial acetic acid.

-

Heat the mixture to 95-110 °C with stirring.

-

Carefully add iron powder (4.0 eq) portion-wise to the hot solution. The mixture will turn brown.

-

Continue heating and stirring for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.

-

Carefully neutralize the acetic acid with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x volume of the reaction mixture).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate gradient) to afford the pure substituted quinoline.

Quantitative Data (for analogous reactions):

| 2-Nitrobenzaldehyde Derivative | Active Methylene Compound | Yield (%) |

| 5-Methoxy-2-nitrobenzaldehyde | 2,4-Pentanedione | 65[5] |

| 2-Nitrobenzaldehyde | Ethyl acetoacetate | 92[5] |

| 2-Nitrobenzaldehyde | Phenylacetone | 88[5] |

Synthesis of 5-(2-Methoxy-4-nitrophenyl)oxazole

This protocol details the synthesis of a 5-substituted oxazole (B20620) from this compound using tosylmethyl isocyanide (TosMIC).[2][8]

Reaction Scheme:

Caption: Van Leusen Oxazole Synthesis Workflow.

Materials:

-

This compound

-

Tosylmethyl isocyanide (TosMIC)

-

Potassium carbonate (K₂CO₃)

-

Methanol

-

Dichloromethane (B109758) (for workup)

-

Magnesium sulfate (MgSO₄)

-

Activated carbon

-

Silica gel

Procedure:

-

To a solution of this compound (1.0 eq) in methanol, add tosylmethyl isocyanide (1.1 eq) and potassium carbonate (2.5 eq).

-

Heat the resulting suspension under reflux for 18 hours.

-

After the reaction is complete, cool the dark brown solution to room temperature.

-

Concentrate the reaction mixture under reduced pressure.

-

Partition the resulting solid between dichloromethane and water.

-

Collect the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic extracts and dry over MgSO₄.

-

Treat the solution with activated carbon/silica gel mixture.

-

Filter the mixture and concentrate the filtrate to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Quantitative Data:

A similar two-step process to synthesize this oxazole has been reported to provide the product in a 75% overall yield with >95% purity.[2][8]

Synthesis of Schiff Bases via Condensation Reaction

This protocol describes the general procedure for the synthesis of a Schiff base from this compound and a primary amine.

Experimental Workflow:

Caption: Workflow for Schiff Base Synthesis.

Materials:

-

This compound

-

Primary amine (e.g., aniline, substituted aniline)

-

Ethanol

-

Glacial acetic acid (catalyst)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

-

Add an equimolar amount of the primary amine to the solution.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Heat the mixture at reflux for 2-4 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate.

-

Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

-

If necessary, recrystallize the crude product from a suitable solvent like ethanol to obtain the pure Schiff base.

Quantitative Data:

Yields for Schiff base formation are typically high, often exceeding 80-90%, depending on the specific amine used.

Reductive Amination

This protocol outlines the conversion of the aldehyde to a secondary amine via reductive amination, which can be performed as a one-pot reaction following Schiff base formation or in a stepwise manner.

Logical Relationship:

Caption: Reductive Amination Logical Flow.

Materials:

-

This compound

-

Primary amine

-

Reducing agent (e.g., sodium borohydride (B1222165) (NaBH₄), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃))

-

Solvent (e.g., methanol for NaBH₄; dichloromethane or dichloroethane for NaBH(OAc)₃)

Procedure (using NaBH(OAc)₃):

-

Dissolve this compound (1.0 eq) and the primary amine (1.1 eq) in an anhydrous solvent like dichloromethane.

-

Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with the solvent.

-

Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis. The protocols detailed above for the synthesis of quinolines, oxazoles, and amines highlight its utility in constructing complex and medicinally relevant scaffolds. The strategic positioning of the methoxy, nitro, and aldehyde groups allows for a wide range of chemical transformations, making it an indispensable tool for researchers in synthetic chemistry and drug development.

References

- 1. Page loading... [guidechem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. An efficient multicomponent synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles catalyzed by a magnetic nanoparticle supported Lewis acidic deep eutectic solvent - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Efficient library synthesis of imidazoles using a multicomponent reaction and microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: 2-Methoxy-4-nitrobenzaldehyde as a Versatile Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-4-nitrobenzaldehyde is a valuable and versatile aromatic intermediate widely employed in the synthesis of a diverse range of organic compounds. Its utility stems from the presence of three key functional groups: an aldehyde, a nitro group, and a methoxy (B1213986) group. This unique combination of reactive sites allows for its strategic incorporation into complex molecular architectures, making it a key building block in the pharmaceutical, dye, and agrochemical industries.

The electron-withdrawing nature of the nitro group enhances the electrophilicity of the aldehyde, making it highly susceptible to nucleophilic attack in condensation reactions. The nitro group can also be readily reduced to an amine, providing a nucleophilic center for subsequent cyclization or derivatization reactions. The methoxy group, an electron-donating group, influences the regioselectivity of aromatic substitution reactions. This interplay of functional groups makes this compound a cornerstone for the synthesis of various heterocyclic compounds and other complex organic molecules.

This document provides detailed application notes and experimental protocols for the use of this compound as a chemical intermediate, with a focus on its application in the synthesis of bioactive molecules and dyes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₇NO₄ | --INVALID-LINK-- |

| Molecular Weight | 181.15 g/mol | --INVALID-LINK-- |

| CAS Number | 136507-15-8 | --INVALID-LINK-- |

| Appearance | White to yellow solid powder | --INVALID-LINK-- |

| Melting Point | 138-142 °C | |

| Solubility | Slightly soluble in water | --INVALID-LINK-- |

Applications in Organic Synthesis

This compound is a key starting material for a variety of important chemical transformations and finds application in several key areas of chemical synthesis.

Pharmaceutical Intermediate: Synthesis of TTK Inhibitors

A significant application of this compound is in the synthesis of inhibitors of Threonine Tyrosine Kinase (TTK), a crucial regulator of the spindle assembly checkpoint (SAC) in mitosis.[1][2] Dysregulation of TTK is associated with chromosomal instability and is a hallmark of many cancers, making it an attractive therapeutic target.[1] The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold is a common core structure for potent TTK inhibitors.[3]

The following table summarizes the in vitro potency of selected pyrazolo[1,5-a]pyrimidine-based TTK inhibitors.

| Compound | TTK Kᵢ (nM) | TTK IC₅₀ (nM) | Reference |

| CFI-402257 | 0.1 | 1.1 | [3] |

| Compound 24 | 0.1 | - | [3] |

Dye Synthesis Intermediate

The aromatic nature of this compound and its ability to be converted into a diazonium salt precursor makes it a useful intermediate in the synthesis of azo dyes. Azo dyes are a large class of colored organic compounds characterized by the presence of a nitrogen-nitrogen double bond (azo group) connecting two aromatic rings. The synthesis typically involves the reduction of the nitro group to an amine, followed by diazotization and coupling with a suitable aromatic coupling agent.

Agrochemical Synthesis

Nitrobenzaldehyde derivatives are used as intermediates in the synthesis of various agrochemicals, including pesticides and herbicides.[4][5] The functional groups present in this compound can be modified to produce compounds with desired biological activities for crop protection.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from 4-nitro-2-methoxytoluene.[6]

Materials:

-

4-nitro-2-methoxytoluene

-

Acetic acid (HOAc)

-

Acetic anhydride (B1165640) (Ac₂O)

-

Concentrated sulfuric acid (H₂SO₄)

-

Chromium trioxide (CrO₃)

-

Diethyl ether

-

Concentrated hydrochloric acid (HCl)

-

Ice

-

Water

-

5L three-neck round-bottom flask

-

Mechanical stirrer